2-Nitro-7-methoxynaphtho[2,1-b]furan
Description
Academic Significance of Naphthofuran Scaffolds
Naphthofuran scaffolds, which are core structures in a variety of organic compounds, are of significant academic interest due to their presence in numerous biologically active molecules. These structures are a fusion of a naphthalene (B1677914) and a furan (B31954) ring, creating a unique chemical architecture that lends itself to diverse pharmacological properties. Researchers have explored naphthofuran derivatives for a wide range of potential applications, including antimicrobial, anti-inflammatory, and antitumor activities. The rigid and planar nature of the naphthofuran core provides a versatile framework for the design and synthesis of novel therapeutic agents.
Research Context of Nitro-Heterocyclic Compounds
Nitro-heterocyclic compounds, a class of molecules characterized by a heterocyclic ring system bearing one or more nitro groups, have been a cornerstone of medicinal chemistry research for decades. The nitro group, a strong electron-withdrawing moiety, can profoundly influence the biological activity of a molecule. In many instances, the biological effects of nitro-heterocyclic compounds are mediated by the enzymatic reduction of the nitro group within biological systems, leading to the formation of reactive intermediates. This mechanism is central to the activity of several established antimicrobial drugs. However, the same reactivity that confers therapeutic effects can also be associated with toxicological concerns, such as mutagenicity, making the study of this class of compounds a rich and complex field of research.
Overview of Research on 2-Nitro-7-methoxynaphtho[2,1-b]furan (R7000)
This compound, or R7000, has emerged as a compound of particular interest primarily due to its pronounced genotoxic and mutagenic properties. nih.gov Its extreme mutagenic potency in bacterial systems has led to its use as a model compound for studying the mechanisms of action of nitroaromatic compounds. nih.govresearchgate.net Research has focused on understanding how its chemical structure relates to its biological activity, with the nitro group and the methoxy (B1213986) substituent playing crucial roles. The majority of the available scientific literature on R7000 is dedicated to its effects on DNA and its potential as a research tool in the field of genetic toxicology. nih.gov
Chemical and Physical Properties
The fundamental properties of this compound are essential for its characterization and handling in a research setting.
| Property | Value |
| Chemical Formula | C₁₃H₉NO₄ |
| Molecular Weight | 243.21 g/mol |
| CAS Number | 75965-74-1 |
| Melting Point | 188-190 °C |
| Enthalpy of Fusion | 6.86 kcal/mol at 460.4 K |
Research Findings on Biological Activities
The biological activities of this compound have been a primary focus of scientific investigation, with a significant emphasis on its genotoxic effects.
Genotoxicity and Mutagenicity
The most extensively studied aspect of R7000 is its potent mutagenicity. It has been demonstrated to be a powerful mutagen in various bacterial assays, a property that has facilitated its use as a reference compound in genetic toxicology studies. nih.govresearchgate.net Research indicates that the genotoxicity of R7000 is linked to the enzymatic reduction of its nitro group, leading to the formation of reactive intermediates that can covalently bind to DNA, forming DNA adducts. This interaction with genetic material is believed to be the primary mechanism behind its mutagenic effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-2-nitrobenzo[e][1]benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-17-9-3-4-10-8(6-9)2-5-12-11(10)7-13(18-12)14(15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRIJZQYTOFDAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)OC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226862 | |
| Record name | 2-nitro-7-methoxynaphtho(2-1b)furan | |
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Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-74-1 | |
| Record name | 7-Methoxy-2-nitronaphtho[2,1-b]furan | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitro-7-methoxynaphtho(2-1b)furan | |
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| Record name | Naphtho[2, 7-methoxy-2-nitro- | |
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| Record name | 2-nitro-7-methoxynaphtho(2-1b)furan | |
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| Record name | 2-nitro-7-methoxynaphtho[2,1-b]furan | |
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Advanced Synthetic Methodologies and Strategic Approaches
Regioselective Synthesis Pathways for Naphthofuran Derivatives
Regioselectivity is a critical consideration in the synthesis of complex aromatic compounds like naphthofurans. The ability to control the position of substituents on the naphthofuran skeleton is paramount for developing compounds with desired chemical properties.
Base-mediated reactions are a cornerstone in the synthesis of many heterocyclic compounds, including naphthofurans. These methods often involve the formation of a key carbon-carbon or carbon-oxygen bond to construct the furan (B31954) ring onto the naphthalene (B1677914) core.
A common and effective strategy begins with the reaction of a substituted naphthol with an α-halo ketone in the presence of a base. For instance, the synthesis of a key precursor, 2-acetylnaphtho[2,1-b]furan, can be achieved by reacting 2-hydroxy-1-naphthaldehyde with chloroacetone. medcraveonline.com In this process, a base such as anhydrous potassium carbonate is used to deprotonate the hydroxyl group of the naphthaldehyde, which then acts as a nucleophile, attacking the chloroacetone. This is followed by an intramolecular cyclization and dehydration to form the furan ring.
The general mechanism for this base-mediated synthesis can be outlined as follows:
Deprotonation: The base removes the acidic proton from the hydroxyl group of the 2-hydroxy-1-naphthaldehyde.
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of chloroacetone, displacing the chloride ion.
Cyclization: An intramolecular aldol-type condensation occurs, leading to the formation of the furan ring.
Dehydration: The intermediate alcohol readily dehydrates to form the stable aromatic naphthofuran ring system.
While this method provides a direct route to the 2-acetyl derivative, the synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan would necessitate starting with a 7-methoxy-substituted 2-hydroxy-1-naphthaldehyde and subsequent nitration of the naphthofuran ring, or the use of a nitro-substituted precursor.
| Starting Material | Reagent | Base | Product |
| 2-hydroxy-1-naphthaldehyde | Chloroacetone | K2CO3 | 2-acetylnaphtho[2,1-b]furan |
This table illustrates a typical base-mediated reaction for the synthesis of a naphthofuran derivative.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and other complex organic molecules, and their application in the synthesis of naphthofurans is no exception. nih.gov These methods offer a high degree of control and are tolerant of a wide range of functional groups.
One of the most powerful techniques is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov In the context of naphthofuran synthesis, this could involve coupling an appropriately substituted o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization to form the furan ring. nih.gov
Another widely used method is the Suzuki coupling , which pairs an organoboron compound with an organohalide. nih.gov This reaction is known for its mild conditions and the low toxicity of its byproducts. For the synthesis of a 2-arylnaphthofuran, a 2-halonaphthofuran could be coupled with an arylboronic acid.
A plausible synthetic route to the this compound skeleton using a palladium-catalyzed approach could involve:
Coupling: A palladium-catalyzed coupling of a 7-methoxy-substituted 2-iodophenol with a suitable terminal alkyne bearing a nitro group precursor.
Cyclization: An intramolecular cyclization reaction to form the furan ring.
These palladium-catalyzed methods provide a versatile and powerful toolkit for the synthesis of a wide array of substituted naphthofurans with high regioselectivity. nih.govnih.gov
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst |
| Sonogashira | o-Iodoanisole | Terminal Alkyne | PdCl2(PPh3)2/CuI |
| Suzuki | 2-Halonaphthofuran | Arylboronic Acid | Pd(OAc)2/Ligand |
This table summarizes two key palladium-catalyzed reactions applicable to naphthofuran synthesis.
Precursor Derivatization and Functionalization Techniques
Once the core naphthofuran structure is established, further modifications are often necessary to introduce the desired functional groups. These transformations are crucial for fine-tuning the properties of the final compound.
The 2-acetyl group is a versatile functional handle that can be used to introduce a wide variety of other substituents. The synthesis of 2-acetylnaphtho[2,1-b]furan from 2-hydroxy-1-naphthaldehyde and chloroacetone provides a key intermediate for further chemical elaboration. medcraveonline.com
From this intermediate, a multitude of reactions can be performed:
Condensation Reactions: The acetyl group can undergo condensation with various reagents. For example, condensation with malononitrile in the presence of ammonium (B1175870) acetate yields 2-(2,2-dicyano-1-methylvinyl)naphtho[2,1-b]furan. medcraveonline.com
Oxidation/Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other classes of derivatives.
Halogenation: The methyl group of the acetyl moiety can be halogenated, creating a reactive site for further nucleophilic substitution.
To arrive at this compound from a 2-acetyl precursor, one would first need to synthesize 2-acetyl-7-methoxynaphtho[2,1-b]furan. The acetyl group could then be transformed, for example, through a Baeyer-Villiger oxidation to an acetate, followed by hydrolysis to a hydroxyl group, which can then be a directing group for nitration or be replaced. A more direct approach would be the nitration of the 7-methoxynaphtho[2,1-b]furan ring itself.
The introduction of other heterocyclic rings onto the naphthofuran scaffold can lead to compounds with interesting chemical properties. Pyrazole and thiazolidinone moieties are of particular interest in medicinal chemistry. researchgate.netnih.gov
A common strategy for introducing these heterocycles involves the use of chalcones as intermediates. researchgate.net Chalcones can be synthesized via a Claisen-Schmidt condensation between 2-acetylnaphtho[2,1-b]furan and an aromatic aldehyde. researchgate.net
Pyrazole Synthesis: The resulting naphthofuranyl chalcone can then be reacted with hydrazine hydrate or a substituted hydrazine to form a pyrazoline ring, which can be subsequently oxidized to a pyrazole if desired. nih.gov
Thiazolidinone Synthesis: Alternatively, reaction of the chalcone with thiourea followed by treatment with monochloroacetic acid can yield thiazolidinone derivatives. researchgate.net
These reactions demonstrate the utility of the 2-acetylnaphthofuran intermediate in building more complex molecular architectures.
| Heterocycle | Intermediate | Key Reagents |
| Pyrazole | Naphthofuranyl Chalcone | Hydrazine Hydrate |
| Thiazolidinone | Naphthofuranyl Chalcone | Thiourea, Monochloroacetic Acid |
This table outlines the general approach for the synthesis of pyrazole and thiazolidinone derivatives from a naphthofuran core.
Photochemical and Alternative Catalytic Methodologies for Naphthofuran Synthesis
In addition to traditional thermal methods, photochemical and other alternative catalytic approaches are emerging as powerful tools in organic synthesis. These methods can often provide access to unique reactivity and can be more environmentally friendly.
A photochemical route for the synthesis of 2-substituted benzo[b]furans has been reported, which involves a one-step, metal-free reaction between a 2-chlorophenol derivative and a terminal alkyne. nih.gov This reaction proceeds through the tandem formation of an aryl-C and a C-O bond via an aryl cation intermediate. nih.gov While this has been demonstrated for benzofurans, the principles could potentially be extended to the synthesis of naphthofurans. The mild reaction conditions and the use of readily available starting materials make this an attractive alternative to metal-catalyzed methods. nih.gov
Microwave-assisted synthesis is another alternative that can significantly reduce reaction times and improve yields. The synthesis of 1-phenylnaphtho[2,1-b]furan derivatives from (E)-(2-nitrovinyl)benzene and naphthalen-2-ol has been achieved under catalyst-free conditions in brine using microwave irradiation. researchgate.net This highlights the potential for more sustainable and efficient synthetic protocols.
These alternative methodologies, while perhaps not yet widely applied to the specific synthesis of this compound, represent the forefront of synthetic chemistry and offer promising avenues for future research.
Stereochemical Control and Asymmetric Synthesis Considerations
The establishment of stereocenters in the synthesis of complex molecules like this compound is a critical aspect of modern organic chemistry, particularly when considering potential pharmacological applications where enantiomers may exhibit different biological activities. While specific literature on the asymmetric synthesis of this compound is not extensively available, several strategic approaches can be inferred from the synthesis of related naphthofuran and nitro-substituted heterocyclic scaffolds. These strategies primarily revolve around two key aspects: the enantioselective construction of the chiral naphthofuran core and the stereocontrolled introduction of the nitro group.
One potential avenue for achieving stereochemical control involves the use of chiral catalysts in the formation of the furan ring. For instance, rhodium(I)-BINAP-catalyzed [2+2+2] cycloadditions have been successfully employed to construct fused tricyclic hydronaphthofuran scaffolds with excellent enantioselectivity. nih.gov This methodology, which creates multiple stereogenic centers in a single step, could potentially be adapted to synthesize chiral precursors to the target molecule.
Another powerful strategy is the application of organocatalysis. Formal (3+2) cycloaddition reactions, for example, have been utilized to synthesize 3-vinylnaphthofurans exhibiting axial chirality. acs.org This highlights the potential of organocatalysts to induce chirality in naphthofuran systems. Furthermore, enantioselective Michael additions of nucleophiles to nitroalkenes, often facilitated by chiral organocatalysts, represent a well-established method for generating chiral nitro-substituted compounds that could serve as versatile intermediates. beilstein-journals.org
The stereoselective introduction of the nitro group onto the aromatic framework presents a significant challenge. Traditional electrophilic nitration methods are generally not stereoselective. masterorganicchemistry.comlibretexts.org However, recent advancements have demonstrated the feasibility of enantioselective electrophilic aromatic nitration through the use of chiral auxiliaries. nih.gov A chiral diester auxiliary, for instance, has been shown to control the stereochemistry of nitration reactions on aromatic rings. nih.gov This approach could theoretically be applied to a pre-formed 7-methoxynaphtho[2,1-b]furan scaffold to induce diastereoselectivity in the nitration step.
A hypothetical asymmetric synthesis could, therefore, involve one of the following pathways:
Chiral Catalyst Approach: Employing a chiral transition metal catalyst or an organocatalyst to construct the naphthofuran core with a defined stereochemistry, followed by a regioselective nitration.
Chiral Auxiliary Approach: Starting with a prochiral naphthofuran precursor and utilizing a chiral auxiliary to direct a diastereoselective nitration.
To illustrate the potential efficacy of such asymmetric strategies, the table below presents representative data on enantioselectivities achieved in the synthesis of related chiral heterocyclic compounds using various catalytic systems.
| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Rhodium(I)-BINAP | Enyne and Alkyne | Fused Tricyclic Hydronaphthofuran | Up to 99% | nih.gov |
| Chiral Diester Auxiliary | Tribenzotriquinacene | Nitrated Aromatic Compound | Not specified | nih.gov |
| Binaphthyl-derived Organocatalyst | 2-Hydroxy-1,4-naphthoquinone and Nitroalkene | Chiral Naphthoquinone | 91-98% | beilstein-journals.org |
| Chiral Sodium Glycerophosphate | Chalcone and Methyl Malonate | Michael Adduct | Up to 85% | nih.gov |
This table is illustrative and shows the potential for high enantioselectivity in the synthesis of related compounds, suggesting that similar success might be achievable for this compound with appropriate methodological development.
Ultimately, the successful asymmetric synthesis of this compound would likely require significant methodological development, focusing on either the enantioselective formation of the core structure or the stereocontrolled installation of the nitro functionality.
Elucidation of Reaction Mechanisms and Reactivity
Mechanistic Pathways of Nitro Group Transformations
The nitro group is a primary site of chemical and biological activity in 2-Nitro-7-methoxynaphtho[2,1-b]furan, undergoing a variety of transformations, particularly reduction reactions that are central to its biological effects.
The biological activity of nitroaromatic compounds like this compound is often linked to the enzymatic reduction of the nitro group. researchgate.net This process, typically carried out by nitroreductases, involves the sequential addition of electrons to the nitro group. The initial one-electron reduction results in the formation of a nitro anion radical. Subsequent reduction and protonation steps lead to the generation of a nitroso derivative, followed by a hydroxylamino intermediate, and ultimately the corresponding amino compound.
The formation of these reactive intermediates is crucial. The nitro anion radical can react with molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) radical, a reactive oxygen species (ROS). The hydroxylamino intermediate is also highly reactive and is considered a key species in the mutagenic activity of many nitroaromatic compounds, as it can form covalent adducts with biological macromolecules like DNA. nih.gov Studies have shown that the metabolic activation of this compound is required for its genotoxic effects, a process that leads to the formation of multiple DNA adducts. nih.gov
The enzymatic metabolism of the broader naphtho[2,1-b]furan (B1199300) structure has been investigated using hepatic microsomes. nih.gov While the parent naphtho[2,1-b]furan can be metabolized on both the furan (B31954) and benzene (B151609) rings, the presence of the nitro group in 2-nitronaphtho[2,1-b]furan directs the enzymatic attack exclusively to the first benzene ring. nih.gov
Table 1: Intermediates in the Enzymatic Reduction of a Nitro Group
| Step | Intermediate Species | Key Characteristics |
|---|---|---|
| 1 | Nitro Anion Radical | Formed by single-electron transfer; can participate in redox cycling. |
| 2 | Nitroso Derivative | Formed by a two-electron reduction process. |
| 3 | Hydroxylamino Derivative | Highly reactive electrophile; implicated in covalent adduct formation. nih.gov |
Radical chain reactions are characterized by three main phases: initiation, propagation, and termination. libretexts.org In the context of nitro compound reduction, the initiation step involves the initial formation of a radical species, often through a single-electron transfer to the nitroaromatic compound, creating the nitro anion radical. libretexts.org
The propagation phase is the "chain" part of the reaction. libretexts.org The newly formed radical can react with other molecules, perpetuating the radical species. For instance, the nitro anion radical could abstract a hydrogen atom from a suitable donor, leading to a new radical and the nitroso intermediate. These chain reactions continue until termination, which occurs when two radical species react with each other to form a stable, non-radical product. libretexts.orgyoutube.com The concentration of radical species is a key factor; as their concentration increases, the likelihood of termination events also increases. youtube.com
The electrochemical properties of the nitro group are fundamental to understanding its reduction. The redox potential provides a measure of the ease with which the nitro group can accept an electron. This potential is a critical determinant of the compound's ability to be reduced by biological systems, such as by nitroreductase enzymes. A more positive reduction potential indicates that the compound is more easily reduced.
The specific electrochemical redox potential of this compound is not widely published, but analysis of related nitroaromatic compounds provides insight. The electron-withdrawing nature of the nitro group and the extended aromatic system of the naphthofuran core influence this potential. The presence of the electron-donating methoxy (B1213986) group will also modulate the electronic environment, though its effect may be less pronounced than that of the nitro group.
Nucleophilic Substitution and Cyclization Processes Involving the Naphthofuran Core
The reactivity of the naphthofuran core itself is also of significant chemical interest. The presence of the nitro group plays a dual role in certain reactions. mdpi.com It acts as a strong activating group for nucleophilic aromatic substitution by withdrawing electron density from the ring system, making it more susceptible to attack by nucleophiles. mdpi.com In some synthetic pathways for related furan-containing structures, the nitro group can also function as a leaving group during a final cyclization step to form the furan ring. mdpi.com
Studies on related naphthofuran systems show that they can be synthesized through intramolecular cyclization reactions. researchgate.net The interaction of various naphthofuranones with nitrogen-containing nucleophiles has been shown to result in recyclization processes, where the furan ring opens and subsequently re-closes to form new heterocyclic systems like pyrazolones or isoxazolones. beilstein-journals.org
Electrophilic and Nucleophilic Reactivity Profiling
The distribution of electron density in this compound creates distinct regions of electrophilic and nucleophilic character.
Electrophilic Sites: The carbon atom to which the nitro group is attached (C2 position) is highly electrophilic due to the strong electron-withdrawing effect of the nitro group. This makes it a primary target for nucleophilic attack. The aromatic rings, depleted of electron density by the nitro group, are also susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.
Nucleophilic Sites: The oxygen atoms of the methoxy group and the furan ring possess lone pairs of electrons, making them nucleophilic centers. The π-system of the naphthofuran rings, while generally electron-deficient due to the nitro group, can still act as a nucleophile in reactions with very strong electrophiles. chemrxiv.org However, the nucleophilicity of the double bond in nitro-substituted alkenes is significantly reduced compared to unsubstituted alkenes. chemrxiv.org
The reactivity can be influenced by reaction conditions. For example, in the presence of a base, deprotonation of a sulfenic acid can create a nucleophilic sulfenate anion that reacts with electrophiles. nih.gov
Oxidation-Reduction Pathways of the Naphthofuran System
Beyond the transformations of the nitro group, the naphthofuran ring system itself can participate in oxidation-reduction reactions. In a study on the oxidative metabolism of naphtho[2,1-b]furan derivatives, it was found that the presence of substituents heavily influences the metabolic pathway. nih.gov For the parent naphtho[2,1-b]furan, enzymatic attack occurs on both the furan and benzene rings. nih.gov However, for both 2-nitronaphtho[2,1-b]furan and 7-methoxynaphtho[2,1-b]furan, metabolic oxidation was observed to occur entirely on the first benzene ring, indicating that both the nitro and methoxy groups direct the site of oxidation. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Characterization of Electronic Structure
There are no specific studies detailing the application of Density Functional Theory (DFT) to characterize the electronic structure of 2-Nitro-7-methoxynaphtho[2,1-b]furan. Consequently, information regarding the selection of functionals (e.g., B3LYP, PBE) or basis sets (e.g., 6-31G*, cc-pVTZ) for this particular molecule is not available in the reviewed literature.
A frontier molecular orbital analysis, including the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, has not been reported. Such an analysis would be crucial for predicting its chemical reactivity, but the necessary data is absent from published research.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis
No studies presenting a Molecular Electrostatic Potential (MEP) map for this compound were identified. An MEP map would illustrate the electron density distribution and help in understanding the regions of the molecule that are prone to electrophilic and nucleophilic attack, but this has not been computationally investigated for this compound.
Prediction of Thermochemical Properties (e.g., Heats of Formation)
There is no available literature that reports the prediction of thermochemical properties, such as the heat of formation, for this compound through computational methods.
Conformational Analysis and Stereoelectronic Properties
A detailed conformational analysis of this compound, which would involve identifying stable conformers and analyzing their stereoelectronic properties, has not been published.
Computational Insights into Reaction Transition States and Energy Profiles
No computational studies that provide insights into the transition states and energy profiles of reactions involving this compound could be located. Such studies would be essential for understanding the mechanisms of its formation or reactivity.
Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding the correlation between the chemical structure of a compound and its biological activity. For this compound, also known as R7000, and related nitrofuran compounds, QSAR models have been instrumental in elucidating the structural features that govern their genotoxic and mutagenic effects. While a specific, publicly available QSAR study focusing exclusively on this compound with detailed data tables could not be identified in the reviewed literature, broader studies on nitrofurans provide significant insights into the activity of this compound.
Research has consistently shown that the biological action of nitrofurans is linked to the enzymatic reduction of the nitro group, a process that is heavily influenced by the molecule's electronic and steric properties. Computational models have been developed to quantify these relationships and predict the genotoxic potential of this class of compounds.
One notable QSAR study on a series of 40 nitrofuran derivatives established a model for their genotoxicity, measured by the SOS induction potential (SOSIP) in Escherichia coli. The resulting equation highlights the key physicochemical parameters that determine the activity:
log SOSIP = -33.1q_c2 + 1.00 log P - 1.50I_sat - 1.19MR - 0.76I_5,6 - 3.76
This model demonstrates the multifactorial nature of nitrofuran genotoxicity, where electronic, hydrophobic, and steric factors all play a crucial role.
The descriptors in the equation are defined as follows:
| Descriptor | Description | Significance in the Model |
| q_c2 | The electronic charge on the carbon atom at position 2 of the furan (B31954) ring, to which the nitro group is attached. | A more positive charge on this carbon atom enhances the genotoxic activity, as indicated by the large negative coefficient. This supports a mechanism involving the opening of the furan ring. |
| log P | The logarithm of the octanol/water partition coefficient, a measure of the compound's hydrophobicity. | The positive coefficient of 1.00 suggests that increased hydrophobicity leads to greater genotoxic activity, likely by facilitating the compound's transport across cellular membranes. |
| I_sat | An indicator variable for the presence of a saturated ring. | The negative coefficient suggests that the presence of a saturated ring diminishes the genotoxic activity. |
| MR | Molar Refractivity, a measure of the molecule's volume and polarizability. | The negative coefficient indicates that bulkier molecules tend to have lower genotoxic activity. |
| I_5,6 | An indicator variable for substitution at positions 5 and 6 of the bicyclic system. | The negative coefficient suggests that substitutions at these positions can reduce genotoxicity. |
Further investigations into the structure-activity relationships of a broader series of 79 nitroarenofurans have reinforced these findings. These studies confirmed that a nitro group at the 2-position of the furan ring is a critical determinant of activity. Moreover, it was observed that the presence of a methoxy (B1213986) group at the 7-position of the 2-nitronaphtho[2,1-b]furan structure enhances its activity. This is consistent with the electronic effects that would be exerted by a methoxy substituent on the aromatic system, influencing the reduction potential of the nitro group.
Molecular and Cellular Mechanistic Biological Studies
Mechanistic Basis of Genotoxicity and Mutagenicity
The genotoxicity of 2-Nitro-7-methoxynaphtho[2,1-b]furan is a consequence of its ability to chemically modify DNA, leading to mutations if the resulting damage is not properly repaired. This process involves the formation of DNA adducts, the cellular response to this damage via DNA repair and mutagenesis pathways, and a characteristic pattern of resulting mutations.
The covalent binding of this compound to DNA is a critical initiating event in its genotoxic action. nih.gov Research demonstrates that this binding is not direct; the compound requires metabolic activation within bacterial cells to be converted into a reactive form capable of forming DNA adducts. nih.govnih.gov
Studies using 32P-postlabelling techniques have revealed that treatment of Escherichia coli with this nitronaphthofuran derivative results in the formation of multiple distinct DNA adducts, with initial studies identifying nine and later work detecting at least ten different adducts. nih.govnih.gov
Investigations to pinpoint the specific DNA bases targeted by the activated compound have shown a clear preference for guanine (B1146940). nih.gov Experiments using plasmids with defined AT-rich and GC-rich sequences demonstrated preferential binding to the GC-containing segments. nih.gov Further analysis confirmed that the activated form of this compound creates alkali-labile sites at guanine positions and that these adducts act as blocks to DNA replication, with termination occurring preferentially at guanine residues in the template strand. nih.gov These collective findings strongly indicate that guanine is the primary nucleotide target for DNA adduct formation. nih.gov
| Feature | Finding | Source(s) |
| Metabolic Activation | Required for DNA binding and adduct formation. | nih.govnih.gov |
| Number of Adducts | At least nine to ten distinct adducts are formed in E. coli. | nih.govnih.gov |
| Primary Target | Guanine residues are the preferential sites for adduct formation. | nih.gov |
| Evidence | Preferential binding to GC-rich DNA segments; creation of alkali-labile sites at guanines; DNA replication blockage at guanine positions. | nih.gov |
The fate of this compound-induced DNA adducts is heavily influenced by cellular DNA repair mechanisms, particularly the Uvr-dependent nucleotide excision repair (NER) system in E. coli. nih.gov This repair pathway plays a crucial role in mitigating the compound's lethal and mutagenic effects by recognizing and removing the DNA lesions. nih.gov
When DNA damage induced by this compound is extensive or cannot be adequately handled by error-free repair systems like NER, the cell may activate the SOS response, an inducible pathway that includes error-prone DNA polymerases. nih.govnih.gov In E. coli, a key component of this mutagenic pathway is the umuC gene product. nih.gov
The influence of SOS mutagenesis is evident when comparing the effects of the compound on umuC+ (wild-type) and umuC (deficient) bacterial strains. Bacteria lacking a functional umuC gene exhibit a two- to four-fold greater sensitivity to the lethal effects of the compound, indicating that the UmuC-dependent translesion synthesis helps the cell survive the DNA damage. nih.gov The SOS system, specifically the umuC product, also influences the types and strand specificity of the mutations that are ultimately produced, particularly affecting frameshift events and the prevalence of certain base substitutions. nih.gov The mutational patterns observed suggest that a significant mechanism for mutagenesis involves the formation of intermediate apurinic (AP) sites, which then serve as a substrate for error-prone repair. nih.gov
The mutations induced by this compound exhibit a distinct spectrum that has been characterized in detail, particularly in the lacI gene of E. coli. nih.gov A striking feature is that approximately 80% of all mutational events occur at G:C base pairs. nih.gov These mutations are roughly evenly divided between base substitutions and single-base frameshifts. nih.gov
The specific types of mutations are heavily dependent on the genetic background of the cell, especially its DNA repair and SOS response capabilities.
Base Substitutions: All six possible types of base substitutions have been observed. nih.gov In a wild-type (umuC+) background, G:C→T:A transversions are the most dominant substitution. nih.gov In contrast, in a umuC-deficient background, G:C→C:G transversions are the most frequent. nih.gov Studies in NER-deficient (uvrA) bacteria show that the compound can induce five of the six possible substitution events, whereas in NER-proficient (uvr+) bacteria, only three transversions are detected, highlighting the role of repair in shaping the final mutational outcome. nih.gov A significant portion (38%) of substitutions at G:C pairs occurs within the consensus sequences 5'-TGGCG-3' or 5'-TGGC-3'. nih.gov
Frameshift Mutations: These consist almost entirely of deletions of a single G:C base pair, particularly within runs of two or more contiguous guanine or cytosine residues. nih.gov The frequency of these frameshift events increases with the length of the repeated sequence, which is characteristic of a strand-slippage mechanism during DNA replication. nih.gov
| Genetic Background | Dominant Mutation Types | Source(s) |
| E. coli (General) | ~80% of mutations at G:C pairs; roughly equal mix of base substitutions and -1 frameshifts. | nih.gov |
| E. coli (umuC+) | G:C→T:A transversions are the dominant base substitution. | nih.gov |
| E. coli (umuC deficient) | G:C→C:G transversions are the most frequent base substitution. | nih.gov |
| E. coli (uvrA deficient) | Induces 5 of 6 possible base substitutions (G:C→T:A, A:T→T:A, G:C→C:G, A:T→C:G, G:C→A:T). | nih.gov |
| E. coli (uvr+ proficient) | Induces 3 transversions (G:C→T:A, A:T→T:A, G:C→C:G). | nih.gov |
| E. coli (Frameshifts) | Deletion of one G:C base pair in runs of G or C residues. | nih.gov |
Mechanistic Aspects of Antimicrobial Action
While extensively studied for its mutagenicity, this compound belongs to the nitrofuran class of compounds, many of which possess broad-spectrum antimicrobial properties. nih.gov The mechanism of its antimicrobial action is intrinsically linked to the same processes that drive its genotoxicity.
The biological activity of this compound, including its antimicrobial effects, is dependent on the metabolic reduction of its nitro group. nih.gov This bioactivation is a critical step, converting the relatively inert parent compound into highly reactive electrophilic intermediates that can damage cellular macromolecules like DNA. nih.govnih.gov
In bacteria, this reductive activation is carried out by enzymes known as nitroreductases. nih.gov Experiments designed to study DNA adduct formation rely on treating the compound in bacterial cells that possess nitroreductase activity, underscoring the essential role of these enzymes. nih.gov Therefore, the antimicrobial action is mediated by the enzymatic reduction of the compound's nitro group by bacterial nitroreductases, leading to the production of cytotoxic metabolites that cause DNA damage and inhibit cellular processes, ultimately leading to bacterial cell death.
Generation of Reactive Oxygen and Nitrogen Species as a Mechanism
The biological activity of nitro-aromatic compounds like this compound is frequently linked to their capacity for bioreduction. The established view is that the mechanism of action for nitrofurans involves the enzymatic reduction of the nitro group. researchgate.net This process can lead to the formation of cytotoxic free radicals. researchgate.net The generation of these highly reactive oxygen species is believed to be a key factor in the compound's biological effects, potentially leading to the inhibition of protein biosynthesis. researchgate.net The presence of a nitro group on the furan (B31954) ring is considered to enhance the genotoxicity of furan derivatives. researchgate.net
Metabolic Transformation Pathways at a Molecular Level in Biological Systems
Studies in rats have identified three primary metabolic pathways for this compound following its administration. researchgate.nettandfonline.com These pathways involve demethylation, hydroxylation, furan ring cleavage, and nitro group reduction. researchgate.nettandfonline.com
Demethylation and Hydroxylation Mechanisms
One significant metabolic transformation is the demethylation of the methoxy (B1213986) group. researchgate.nettandfonline.com In studies using the compound labeled with carbon-14 (B1195169) on the methoxy group, a substantial portion of the radioactivity was expired as radiolabeled carbon dioxide, indicating extensive demethylation. tandfonline.com
Another major pathway is the hydroxylation of the aromatic ring. researchgate.nettandfonline.com A key urinary metabolite identified is the glucuronide of 7-hydroxy-2-nitronaphtho[2,1-b]furan, which accounted for 15-20% of the urinary radioactivity in one study. tandfonline.com
Furan Ring Cleavage and Nitro Group Reduction to Amine Metabolites
Metabolic analysis has confirmed cleavage of the furan ring as a transformation pathway for this compound. researchgate.nettandfonline.com This is followed by the reduction of the nitro group to form amine metabolites. researchgate.nettandfonline.com The presence of basic compounds that bind to a cationic resin has been observed, which is consistent with the formation of amines from the enzymatic reduction of the nitro group. tandfonline.com
Microsomal Metabolism Investigations and Enzyme Induction Effects
The metabolic activation of this compound is crucial for its biological activity. Its mutagenic effect is noted to be at least partially reliant on bacterial nitroreductase enzymes. researchgate.net Interestingly, the mutagenic response is often diminished when a rat liver activating mixture (S9 fraction), which contains microsomal enzymes, is present. researchgate.net This suggests that microsomal metabolism can influence the compound's activity. In studies on related compounds, pretreatment of animals with monooxygenase inducers like beta-naphthoflavone (B1666907) has been used to investigate the role of specific metabolic enzymes. scispace.com
Interactive Data Table: Metabolic Pathways of this compound
| Metabolic Pathway | Key Transformation | Resulting Metabolite/Product |
| Demethylation | Removal of the methoxy group | Carbon Dioxide (from the methoxy carbon) tandfonline.com |
| Hydroxylation | Addition of a hydroxyl group to the aromatic ring | Glucuronide of 7-hydroxy-2-nitronaphtho[2,1-b]furan tandfonline.com |
| Nitroreduction | Reduction of the nitro group | Amine metabolites researchgate.nettandfonline.com |
| Ring Cleavage | Opening of the furan ring | Not explicitly detailed |
Advanced Spectroscopic Characterization Methodologies and Theoretical Interpretations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, while two-dimensional (2D) techniques establish their connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Nitro-7-methoxynaphtho[2,1-b]furan would reveal distinct signals corresponding to the different types of protons. The aromatic protons on the naphthyl ring system would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their position relative to the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group. The proton on the furan (B31954) ring would also reside in this aromatic region. A sharp singlet, integrating to three protons, would be expected in the range of 3.8-4.0 ppm, characteristic of the methoxy (-OCH₃) group protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the carbons of the fused aromatic rings, the furan ring, and the methoxy group. The carbon atom attached to the nitro group would be significantly deshielded. Combining 1D and 2D NMR experiments is a proven spectroscopic approach for elucidating the connectivity of carbons and protons in complex organic structures. nih.gov
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment. COSY spectra establish proton-proton couplings within the same spin system, while HMBC reveals long-range correlations between protons and carbons, confirming the placement of functional groups and the fusion pattern of the rings. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (δ) in ppm | Notes |
| Aromatic Protons | ¹H | 7.0 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |
| Furan Proton | ¹H | 7.0 - 8.5 | Chemical shift influenced by nitro group and ring fusion. |
| Methoxy Protons | ¹H | 3.8 - 4.0 | Typically a sharp singlet. |
| Aromatic & Furan Carbons | ¹³C | 100 - 160 | Specific shifts depend on substituent effects. |
| Methoxy Carbon | ¹³C | 55 - 60 | Characteristic chemical shift for an aryl methyl ether. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm its key structural features. The nitro group (NO₂) gives rise to two prominent stretching vibrations: a strong, asymmetric stretch typically found in the 1560–1490 cm⁻¹ region and a symmetric stretch in the 1370–1310 cm⁻¹ range. scielo.org.za Other key vibrations include:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the 1650–1430 cm⁻¹ region. scielo.org.za
Aryl Ether C-O Stretching: Strong absorptions corresponding to the asymmetric C-O-C stretch of the methoxy group and the C-O-C stretch of the furan ring.
C-H Bending: Out-of-plane bending vibrations in the 900–650 cm⁻¹ region, which can help determine the substitution pattern of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy serves as a valuable complement to IR. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to those that cause a change in polarizability. Therefore, symmetric vibrations, such as the symmetric stretch of the nitro group, often produce strong signals in the Raman spectrum.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1490 scielo.org.za | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1370 - 1310 scielo.org.za | Medium-Strong |
| Aromatic C=C | Ring Stretching | 1650 - 1430 scielo.org.za | Variable |
| Aryl Ether (Ar-O-CH₃) | C-O Stretch | 1275 - 1200 | Strong |
| Furan (C-O-C) | Ring Vibration | 1100 - 1020 | Medium |
| Aromatic C-H | Out-of-Plane Bend | 900 - 650 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₃H₉NO₄, corresponding to a molecular weight of approximately 243.21 g/mol . miamioh.eduuni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass, such as the predicted monoisotopic mass of 243.05316 Da. researchgate.net
In electron ionization (EI-MS), the molecule would undergo fragmentation. Plausible fragmentation pathways for this compound would involve the loss of small, stable neutral molecules or radicals:
Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment at [M-15]⁺.
Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for methoxy aromatics, resulting in a fragment at [M-30]⁺.
Loss of a nitro group (•NO₂): Leading to a significant peak at [M-46]⁺.
Cleavage of the furan ring: Studies on the metabolism of this compound have indicated that cleavage of the furan ring is a possible transformation pathway, suggesting it could also occur during mass spectrometric fragmentation. nih.gov
Predicted data for softer ionization techniques, which often result in less fragmentation, show common adducts.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z | Ion Type |
| [M+H]⁺ | 244.06044 researchgate.net | Protonated Molecule |
| [M+Na]⁺ | 266.04238 researchgate.net | Sodiated Adduct |
| [M+K]⁺ | 282.01632 researchgate.net | Potassiated Adduct |
| [M-H]⁻ | 242.04588 researchgate.net | Deprotonated Molecule |
Source: Predicted data from PubChem. researchgate.net
UV-Visible Spectroscopy for Electronic Transition Analysis and Conjugation Effects
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nist.gov The spectrum is sensitive to the extent of π-conjugation within the molecule.
The structure of this compound contains an extensive conjugated system encompassing the naphthyl core, the furan ring, and the nitro group. This extended chromophore is expected to absorb strongly in the UV region. The primary electronic transitions responsible for this absorption are π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nih.gov The presence of non-bonding electrons on the oxygen atoms of the ether and nitro groups also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. nih.gov The position of the maximum absorbance (λ_max) is influenced by the electronic effects of the substituents; the combination of the electron-donating methoxy group and the electron-withdrawing nitro group can lead to intramolecular charge-transfer characteristics in the electronic transitions.
Integration of Experimental Spectroscopic Data with Computational Predictions
Modern structural analysis rarely relies on experimental data alone. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for interpreting and validating spectroscopic results. researchgate.net
For this compound, the process would involve:
Geometry Optimization: A DFT method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), is used to calculate the lowest energy (most stable) three-dimensional structure of the molecule. scielo.org.za
NMR Prediction: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method can calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing these predicted shifts with the experimental spectrum allows for a more confident and accurate assignment of each signal.
Vibrational Analysis: The same DFT calculation can predict the vibrational frequencies and their corresponding IR and Raman intensities. scielo.org.za This theoretical spectrum helps in assigning the complex bands in the experimental IR spectrum, especially in the fingerprint region.
Electronic Transition Analysis: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and simulate the UV-Visible spectrum. scielo.org.zaresearchgate.net This allows for the assignment of experimental absorption bands to specific molecular orbital transitions (e.g., HOMO→LUMO), providing insight into the electronic structure and nature of the chromophore. scielo.org.za
This synergistic approach, where experimental data is rigorously compared with theoretical predictions, is the gold standard for the structural characterization of novel or complex organic compounds.
Research Applications and Methodological Developments
Utilization of 2-Nitro-7-methoxynaphtho[2,1-b]furan as a Mechanistic Probe in DNA Damage Studies
The compound this compound, often referred to in literature as R7000, has been identified as an extremely potent mutagen and genotoxic agent. nih.govresearchgate.net This high potency has made it a valuable tool for researchers investigating the fundamental mechanisms of how chemicals can damage DNA. Its utility as a mechanistic probe stems from its ability to form covalent bonds with DNA, known as adducts, but only after being metabolically activated. nih.gov
Studies using bacterial systems, such as Escherichia coli, have been central to understanding its mode of action. nih.gov Research demonstrated that for R7000 to bind to DNA, it must first be activated by cellular enzymes, specifically nitroreductases. nih.gov Once activated, the compound becomes highly reactive towards DNA.
One of the key analytical techniques used to study these interactions is the ³²P-postlabelling assay. nih.govnih.gov This sensitive method allows for the detection and quantification of DNA adducts even when they are present at very low levels. Using this technique, researchers found that treatment with R7000 leads to the formation of multiple distinct DNA adducts; in one study, as many as nine different adducts were identified in E. coli. nih.gov
Further detailed investigations have focused on identifying the specific sites on the DNA molecule that R7000 targets. These studies revealed a clear preference for the compound to bind to guanine (B1146940) (G) residues within the DNA sequence. nih.gov Experiments using plasmids with defined AT-rich and GC-rich sequences showed preferential binding to the GC segments. nih.gov By employing a modified Maxam-Gilbert sequencing technique, it was demonstrated that the activated R7000 creates alkali-labile sites primarily at guanine positions. nih.gov Furthermore, the presence of these R7000-DNA adducts acts as a roadblock for DNA replication. When DNA polymerase encounters an R7000 lesion on the template strand, the replication process is terminated, preferentially at the sites of guanine residues. nih.gov These collective findings firmly establish guanine as the primary target for adduct formation by this potent nitronaphthofuran.
| Research Finding | Methodology | Target Molecule/Site | Key Outcome | Reference |
|---|---|---|---|---|
| Demonstration of covalent binding to DNA | Radiolabelling; ³²P-postlabelling assay | Bacterial DNA (E. coli) | Confirmed covalent adduct formation; identified nine distinct adducts. | nih.gov |
| Identification of target nucleotide preference | ³²P-postlabelling; Treatment of plasmids with defined AT/GC-rich regions | Guanine residues in GC-rich DNA segments | Showed preferential binding to GC segments over AT segments. | nih.gov |
| Characterization of DNA lesion type | Modified Maxam-Gilbert sequencing | Guanine positions | Activated R7000 creates alkali-labile phosphodiester bonds at guanine sites. | nih.gov |
| Effect on DNA replication | DNA replication-blocking assay using reverse transcriptase | Guanine residues in the template strand | DNA synthesis is terminated at guanine lesion sites. | nih.gov |
Naphthofuran Derivatives in Materials Science Research (e.g., Fluorescent Probes, Photosensitizers)
The naphthofuran scaffold, a fused system of naphthalene (B1677914) and furan (B31954) rings, is a privileged structure in materials science, particularly in the development of functional organic molecules like fluorescent probes and photosensitizers. researchgate.netijpsjournal.comijprajournal.com The structural rigidity and extended π-conjugated system of naphthofurans provide a robust platform for designing molecules with specific photophysical properties. mdpi.com
Fluorescent Probes: Naphthofuran derivatives are widely explored as fluorescent probes for detecting various analytes, including metal ions. researchgate.net These probes are designed to exhibit a change in their fluorescence properties—such as turning on, turning off, or shifting in color—upon binding to a specific target. researchgate.net This high selectivity and sensitivity make them valuable tools in environmental monitoring and biological imaging. researchgate.netresearchgate.net For instance, naphthofuran-based chemosensors have been developed for the selective detection of metal ions like Zn²⁺ and Al³⁺. researchgate.net The design often involves incorporating a specific binding site (a functional group) into the naphthofuran structure that interacts selectively with the target ion, triggering a measurable fluorescence response. researchgate.netresearchgate.net The applicability of these molecules extends to their use as fluorescent labels for biomolecules, such as amino acids and proteins, aiding in peptide synthesis and biological studies. uminho.ptnih.gov
Photosensitizers: Photosensitizers are molecules that produce reactive oxygen species (ROS) upon activation by light, a property that is the cornerstone of photodynamic therapy (PDT) for treating cancer and other diseases. nih.gov While research on this compound itself as a photosensitizer is not prominent, the broader class of naphthoic and furan-containing derivatives has been investigated for such applications. researchgate.netresearchgate.net The effectiveness of a photosensitizer depends on its ability to be excited by light and efficiently transfer that energy to molecular oxygen to create cytotoxic ROS. nih.gov Traditional photosensitizers can suffer from aggregation-caused quenching, which reduces their efficiency. nih.gov The development of new molecular architectures, including those based on heterocyclic systems like furans, aims to overcome these limitations. researchgate.netnih.gov
| Derivative Class | Application | Principle of Operation | Example Target | Reference |
|---|---|---|---|---|
| Naphthofuran Carbonylhydrazone | Fluorescent Chemosensor | Displacement "turn-off" signaling upon binding | Cu²⁺ | researchgate.net |
| General Naphthofurans | Fluorescent Labels | Covalent coupling to biomolecules to impart fluorescence | L-amino acids | uminho.pt |
| Benzofuran Derivatives | Fluorescent Probe | Catalytic dimerization by target ion leading to fluorescence | Pd²⁺ | researchgate.net |
| 1,4-Dioxy-2-naphthoic acid derivatives | Photosensitizer for Photoinitiators | Interaction with a photoinitiator to enhance its activity under specific light wavelengths | α-Hydroxyacetophenone photoinitiators | researchgate.net |
Development of Analytical Methodologies for Compound Detection in Research Matrices
The study of this compound (R7000) and its effects in biological systems has necessitated the development and application of sensitive analytical methods to detect the parent compound, its metabolites, and its DNA adducts in complex research matrices.
For the detection of DNA adducts, the ³²P-postlabelling assay has proven to be a particularly powerful tool. nih.govnih.gov This method involves enzymatically digesting the DNA from cells exposed to the compound into individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P from [γ-³²P]ATP and separated using multidirectional thin-layer chromatography (TLC), allowing for the visualization and quantification of specific adducts. This technique was instrumental in demonstrating the formation of multiple R7000-DNA adducts in bacteria. nih.gov
To identify the precise location of DNA damage, a modified Maxam-Gilbert chemical sequencing method has been used. nih.gov This technique identifies specific bases where the compound has created lesions that are susceptible to chemical cleavage, thereby pinpointing the exact nucleotide targets along the DNA sequence. nih.gov
For metabolic studies, which track the fate of the compound within an organism, different methodologies are employed. Research on the excretion and metabolism of R7000 in rats utilized radiolabelling of the parent compound with Carbon-14 (B1195169) (¹⁴C). nih.gov By administering the ¹⁴C-labeled R7000, researchers could trace its distribution and identify its breakdown products in biological samples like urine and bile. nih.gov The separation and analysis of these metabolites were accomplished using High-Performance Liquid Chromatography (HPLC) . nih.govnih.gov Following separation by HPLC, the definitive identification of the metabolites was achieved through spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy , by comparing their spectra to those of synthetically created reference compounds. nih.govnih.gov These analyses revealed several metabolic pathways, including demethylation, ring hydroxylation, and reduction of the nitro group. nih.gov
| Analytical Technique | Research Matrix | Analyte | Purpose of Analysis | Reference |
|---|---|---|---|---|
| ³²P-Postlabelling Assay | Bacterial DNA | DNA Adducts | Detection and quantification of specific DNA adducts. | nih.govnih.gov |
| HPLC | Rat Bile and Urine, Liver Microsomes | Metabolites | Separation of various metabolites from biological fluids. | nih.govnih.gov |
| Mass Spectrometry (MS) & NMR | Isolated Metabolite Fractions | Metabolites | Structural identification of metabolites. | nih.govnih.gov |
| ¹⁴C-Radiolabelling | Whole Organism (Rats) | Parent Compound & Metabolites | Tracing the distribution and excretion pathways of the compound. | nih.gov |
Strategies for Chemoselective Reduction of Nitro Compounds in Complex Chemical Synthesis
The reduction of an aromatic nitro group (nitroarene) to an amino group (aniline) is a cornerstone transformation in organic synthesis, crucial for preparing pharmaceuticals, dyes, and polymers. acs.orgacs.org A significant challenge in this process is achieving chemoselectivity—selectively reducing the nitro group while leaving other sensitive functional groups within the molecule untouched. acs.orgacs.org This is particularly relevant for complex molecules like this compound, which contains other potentially reactive sites. The reduction is generally understood to proceed through nitroso and hydroxylamine (B1172632) intermediates. acs.org
Several strategies have been developed to achieve this selective transformation:
Reducing Metals with Acid: This is a classic approach. The Béchamp reduction, using iron (Fe) powder in the presence of an acid like acetic acid or hydrochloric acid, is a long-standing industrial method known for its cost-effectiveness and good selectivity. acs.orgresearchgate.net Other metals like tin (Sn) with concentrated HCl or zinc (Zn) have also been widely used, though they can sometimes lack selectivity with very sensitive substrates. youtube.comchemguide.co.uk
Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. Instead, a hydrogen donor like hydrazine, ammonium (B1175870) formate, or formic acid is used in combination with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney nickel. acs.orgresearchgate.net Copper nanoparticles have also been shown to be highly effective and chemoselective when used with ammonium formate. acs.org
Metal-Free Reductions: To avoid issues associated with residual metal contamination, metal-free reduction methods have gained significant interest. One highly efficient system employs tetrahydroxydiboron (B82485) [B₂(OH)₄] as the reductant with an organocatalyst like 4,4′-bipyridine. acs.org This method is notable for its speed (often complete in minutes at room temperature) and excellent chemoselectivity, tolerating groups like vinyls, alkynes, carbonyls, and halogens that are often reduced by other methods. acs.org
Electrochemical Reduction: Electrochemical methods offer a green and controllable alternative. A protocol using simple graphite (B72142) felt electrodes with ammonia (B1221849) as the reductant can selectively produce different reduction products (azoxy, azo, or aniline (B41778) compounds) by tuning the reaction conditions, such as cell voltage. rsc.org
The choice of method depends on the specific substrate, the presence of other functional groups, and considerations of cost, scale, and environmental impact.
| Reduction Strategy | Reagent System | Key Advantages | Tolerated Functional Groups (Examples) | Reference |
|---|---|---|---|---|
| Béchamp Reduction | Fe / Acid (e.g., HCl, Acetic Acid) | Cost-effective, widely used industrially, good selectivity. | Ketones, nitriles, esters, halides. | acs.orgresearchgate.net |
| Copper Nanoparticles | Cu-NPs / Ammonium Formate | High chemoselectivity, clean reactions. | Halides (Cl, I), ethers (OCH₂Ph), esters (COOR), nitriles (CN). | acs.org |
| Metal-Free Diboron Reduction | B₂(OH)₄ / 4,4′-bipyridine | Very fast (room temp), highly chemoselective, metal-free. | Vinyl, ethynyl, carbonyl, halogen. | acs.org |
| Electrochemical Reduction | Graphite Electrodes / Ammonia | Green, controllable selectivity for different reduction stages. | Can be tuned to yield azoxy, azo, or aniline derivatives. | rsc.org |
Future Perspectives and Emerging Research Directions
Exploration of Uncharted Synthetic Avenues for Novel Naphthofuran Analogues
The synthesis of naphthofurans has been approached through various strategies, including photocyclodehydrogenation of styrylfurans and condensation reactions involving 2-acetylnaphtho[2,1-b]furan. researchgate.net However, the development of more efficient and regioselective methods remains a significant area of interest. Future synthetic explorations could focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully employed in the one-pot synthesis of related compounds like 9-methoxynaphtho[1,2-b]benzofuran from 1-naphthol (B170400) and 1-bromo-4-methoxy-2-nitrobenzene. mdpi.com The use of microwave irradiation can significantly reduce reaction times and improve yields, offering a greener alternative to conventional heating. mdpi.com
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, for instance, could be adapted to construct the naphthofuran core with high precision and under mild conditions. Investigating various ligands and catalyst systems could lead to the discovery of novel pathways for the synthesis of 2-Nitro-7-methoxynaphtho[2,1-b]furan and its analogues.
Domino Reactions: Designing multi-step reactions that occur in a single pot, known as domino or tandem reactions, can enhance synthetic efficiency. A potential route could involve an initial nucleophilic aromatic substitution followed by an intramolecular cyclization, where the nitro group can act as both an activating group and a leaving group in the final cyclization step. mdpi.com
The exploration of these and other innovative synthetic strategies will be crucial for building libraries of novel naphthofuran analogues with diverse substitution patterns, enabling a more comprehensive investigation of their structure-activity relationships.
Deeper Mechanistic Elucidation of Complex Redox Processes and Intermediates
The nitro group in this compound is a key functional group that can undergo a variety of chemical transformations, particularly redox reactions. Understanding the intricate mechanisms of these processes is fundamental for predicting the compound's behavior in biological systems and for designing new applications.
Future research should aim to:
Identify and Characterize Reactive Intermediates: The reduction of the nitro group can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species, before forming the corresponding amine. Spectroscopic techniques, including electron paramagnetic resonance (EPR) and transient absorption spectroscopy, coupled with electrochemical methods, can be employed to detect and characterize these short-lived intermediates.
Investigate the Role of the Naphthofuran Scaffold: The extended π-system of the naphthofuran core will undoubtedly influence the redox potential of the nitro group. Systematic studies on how substituents on the aromatic rings modulate the electronic properties and, consequently, the redox behavior of the molecule are needed.
Explore Bioreductive Activation: In hypoxic environments, such as those found in solid tumors, the nitro group can be selectively reduced by cellular reductases. This bioreductive activation can lead to the formation of cytotoxic species, a principle that has been exploited in the design of hypoxia-selective anticancer drugs. Elucidating the specific enzymes involved and the mechanism of activation for this compound could pave the way for its development as a targeted therapeutic agent.
Application of Advanced Computational Models for Predictive Research
Computational chemistry offers powerful tools to complement experimental studies by providing insights into molecular properties and reactivity at the atomic level. For this compound, advanced computational models can be applied to:
Predict Physicochemical Properties: Density Functional Theory (DFT) calculations can be used to predict key properties such as molecular geometry, electronic structure, and spectroscopic signatures. For instance, the predicted XlogP value for this compound is 3.7, suggesting a moderate level of lipophilicity. uni.lu
Model Reaction Mechanisms: Computational modeling can help to elucidate the transition states and reaction pathways of synthetic and metabolic reactions, providing a deeper understanding of the underlying mechanisms.
Structure-Based Drug Design: If a biological target for this compound is identified, molecular docking and molecular dynamics simulations can be used to predict its binding mode and affinity. This information is invaluable for the rational design of more potent and selective analogues.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 243.21 g/mol | nih.gov |
| Molecular Formula | C13H9NO4 | sigmaaldrich.com |
| XlogP | 3.7 | uni.lu |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Expanding the Utility of Naphthofuran Derivatives as Molecular and Cellular Probes
The fluorescent nature of many aromatic heterocyclic compounds, including naphthofurans, makes them attractive candidates for the development of molecular and cellular probes. The presence of the nitro group, a known fluorescence quencher, and the methoxy (B1213986) group, an electron-donating group, in this compound provides a basis for designing "pro-fluorescent" probes.
Future research in this area could involve:
Hypoxia-Sensing Probes: The reduction of the nitro group to an amino group in hypoxic conditions would lead to a significant increase in fluorescence intensity. This "off-on" switching mechanism could be utilized to develop probes for imaging hypoxic regions in tumors or other tissues.
Enzyme-Activated Probes: By modifying the methoxy group with a substrate for a specific enzyme, it is possible to create probes that are activated upon enzymatic cleavage. For example, replacing the methyl group with a phosphate (B84403) group could yield a probe for detecting phosphatase activity.
pH-Sensing Probes: The introduction of ionizable groups onto the naphthofuran scaffold could lead to the development of probes whose fluorescence properties are sensitive to changes in pH, allowing for the imaging of acidic organelles like lysosomes.
Innovation in Analytical Techniques for Structure-Function Correlation at the Atomic Level
To fully understand the structure-function relationships of this compound and its derivatives, it is essential to employ and develop advanced analytical techniques.
Key areas for innovation include:
High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap MS can provide highly accurate mass measurements, which are crucial for the unambiguous identification of metabolites and reaction products. uni.lu
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC and HMBC, are indispensable for the complete structural elucidation of novel analogues. The use of advanced pulse sequences and higher magnetic fields will continue to push the boundaries of structural analysis.
Single-Molecule Spectroscopy: For applications involving molecular probes, single-molecule fluorescence spectroscopy can provide unprecedented insights into the behavior of individual molecules, revealing heterogeneities that are hidden in ensemble measurements.
Cryo-Electron Microscopy (Cryo-EM): If this compound or its derivatives are found to bind to a macromolecular target, cryo-EM could be used to determine the high-resolution structure of the complex, providing a detailed picture of the binding interactions.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a valuable tool for scientific discovery and technological innovation.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-nitro-7-methoxynaphtho[2,1-b]furan and its derivatives?
A one-step, three-component reaction using Meldrum’s acid, aryl aldehydes, and β-naphthol in the presence of triethylamine (Et₃N) is highly efficient. This method avoids costly catalysts and chromatographic purification, yielding functionalized naphtho[2,1-b]furan derivatives with high purity and excellent yields (up to 85%). Structural validation via NMR, IR, and elemental analysis is critical .
Q. How is the mutagenic activity of this compound assessed in bacterial assays?
The Salmonella/microsome reverse mutation assay (Ames test) and SOS chromotest in E. coli are standard methods. R7000 exhibits potent mutagenicity in TA98 and TA100 strains, attributed to nitroreduction and subsequent DNA adduct formation. Comparative studies show it is ~10× more mutagenic than nitrofurantoin .
Q. What techniques are used for structural characterization of naphtho[2,1-b]furan derivatives?
X-ray crystallography (e.g., ORTEP-3 for Windows) is essential for resolving molecular geometry, dihedral angles (e.g., 83.34° for sulfonyl-substituted derivatives), and intermolecular interactions (e.g., aromatic stacking at 3.8–3.9 Å). Complementary spectral methods (NMR, UV-Vis) validate electronic and conformational properties .
Advanced Research Questions
Q. What metabolic pathways dominate the biotransformation of this compound in vivo?
In rats, three primary pathways are observed:
- Demethylation : Conversion to 7-hydroxy-2-nitronaphtho[2,1-b]furan (15–20% urinary excretion as glucuronide conjugates).
- Hydroxylation : Formation of 6-hydroxy-7-methoxy derivatives.
- Nitroreduction : Cleavage of the furan ring and reduction to amine intermediates. Liver microsomes from 3-methylcholanthrene-induced rats enhance oxidative metabolism, leading to DNA-binding quinone metabolites (e.g., 6,9-dione derivatives) .
Q. How do conflicting genotoxicity data from bacterial vs. mammalian systems inform risk assessment?
While R7000 shows high mutagenicity in Salmonella (TA98: ~10,000 revertants/µmol), conflicting results in mammalian systems (e.g., weak SOS induction) suggest species-specific metabolic activation. Researchers should cross-validate using:
- Comet assays for DNA strand breaks.
- Micronucleus tests in hepatic cell lines.
- Comparative metabolism studies (e.g., CYP450 inhibition assays) to identify interspecies differences .
Q. What strategies optimize the design of naphtho[2,1-b]furan derivatives for reduced genotoxicity?
- Methoxy positioning : Shifting the methoxy group (e.g., from C7 to C8) reduces nitroreductase accessibility, lowering mutagenicity.
- Nitro group substitution : Replacing nitro with carboxamide or ester groups minimizes DNA adduct formation.
- Fluorescent tagging : Derivatives like 2-(8-methoxy-naphtho[2,1-b]furan-1-yl)-acetyl enable tracking cellular uptake without genotoxicity .
Q. How does 3-methylcholanthrene (3-MC) induction alter the oxidative metabolism of R7000?
3-MC upregulates CYP1A isoforms, accelerating the oxidation of R7000 to 7-hydroxy-2-nitronaphtho[2,1-b]furan-6,9-dione—a reactive metabolite that binds DNA. In vitro microsomal studies with NADPH cofactors confirm this pathway, highlighting the role of CYP1A2 in bioactivation .
Methodological Considerations
Q. What in vitro models best replicate in vivo metabolic outcomes for R7000?
- Primary hepatocytes : Retain phase I/II enzyme activity for demethylation and glucuronidation.
- 3-MC-induced microsomes : Mimic CYP1A-mediated oxidation.
- Co-cultures with intestinal cells : Model first-pass metabolism and enterohepatic recirculation .
Q. How can computational tools resolve structural-activity relationships (SAR) for nitroaromatic furans?
- QSAR modeling : Correlate logP, nitro group charge, and HOMO-LUMO gaps with mutagenic potency.
- Docking simulations : Predict interactions with nitroreductases (e.g., NfsB in Salmonella).
- MD simulations : Assess metabolite stability and DNA intercalation dynamics .
Data Contradiction Analysis
Q. Why does R7000 exhibit high mutagenicity in Salmonella but weak activity in mammalian assays?
Bacterial nitroreductases (e.g., NfsA/NfsB) efficiently reduce the nitro group to reactive intermediates, while mammalian systems rely on NADPH-CYP450 complexes, which are less efficient. Additionally, mammalian glutathione-S-transferases (GSTs) detoxify metabolites via conjugation, reducing genotoxic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
